N-methyl-N-propylaniline hydrochloride
Description
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
N-methyl-N-propylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-11(2)10-7-5-4-6-8-10;/h4-8H,3,9H2,1-2H3;1H |
InChI Key |
HRMTWYSIOLDGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Strategic Synthesis and Reaction Engineering for N Methyl N Propylaniline Hydrochloride
Historical Perspectives on Aniline (B41778) Alkylation Methodologies
The alkylation of amines is a fundamental organic transformation, with early methods often relying on the reaction between an amine and an alkyl halide. tsijournals.com This nucleophilic substitution reaction, while straightforward, is prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. The reaction of aniline with methyl iodide, for instance, can produce not only N-methylaniline but also N,N-dimethylaniline and the quaternary salt, making product separation challenging. youtube.com
Contemporary Synthetic Routes to N-methyl-N-propylaniline hydrochloride
Modern synthetic chemistry has largely shifted towards catalytic methods that offer higher selectivity, efficiency, and sustainability. The synthesis of N-methyl-N-propylaniline can be approached in two primary ways: the methylation of N-propylaniline or the propylation of N-methylaniline. The final step in either route is the reaction with hydrochloric acid to form the hydrochloride salt.
A plausible synthetic pathway involves the reductive amination of aniline with propionaldehyde (B47417) to form N-propylaniline, followed by methylation with a methylating agent. Alternatively, N-methylaniline can be reacted with propanal or a propyl halide. The most advanced methods, however, utilize alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycles, which are both atom-economical and environmentally benign. nih.govnih.gov
Optimized Alkylation Protocols for N-propylaniline Derivatives
The selective synthesis of tertiary anilines like N-methyl-N-propylaniline requires precise control over the reaction conditions to prevent the formation of undesired byproducts. One common strategy is the stepwise N-alkylation. For instance, N-propylaniline can be synthesized first, and then subsequently methylated.
Reductive amination of aniline with propionaldehyde, using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation, is a standard method for preparing N-propylaniline. Following purification, the secondary amine can then be methylated. Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) can be used, but modern protocols often favor greener alternatives. chemicalbook.com
Direct N-alkylation of amines with carboxylic acids and a silane (B1218182) hydride source offers a complementary approach to reductive amination. nih.gov This method allows for the formation of a broad range of secondary and tertiary amines under mild conditions.
Novel Catalytic Strategies in the Synthesis of this compound
The development of novel catalysts has revolutionized the N-alkylation of anilines. Transition-metal catalysts based on ruthenium, iridium, palladium, nickel, copper, and manganese are now widely used. acs.orgnih.govacs.orgorganic-chemistry.orgnih.gov These catalysts often operate via the "borrowing hydrogen" mechanism, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the corresponding alkylated amine, with water being the only byproduct. nih.gov
Iridium and Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown exceptional activity and selectivity in N-alkylation reactions. acs.orgrsc.org Manganese pincer complexes have also emerged as effective catalysts, offering a more earth-abundant and cost-effective alternative to precious metals. nih.gov These catalysts have demonstrated high efficiency in the monoalkylation of various anilines with a range of alcohols. nih.gov Nickel-based catalysts have also been developed for the selective monoalkylation of anilines with primary alcohols, showing tolerance to various functional groups. acs.org
The table below summarizes the performance of various catalytic systems in the N-alkylation of anilines, which are analogous to the synthesis of N-methyl-N-propylaniline.
| Catalyst System | Amine Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| NiBr₂/L1 | Aniline | Benzyl (B1604629) alcohol | N-Benzylaniline | 95 | acs.org |
| PNP Manganese Complex | Aniline | Benzyl alcohol | N-Benzylaniline | 92 | nih.gov |
| NHC-Ir(III) Complex | Aniline | Benzyl alcohol | N-Benzylaniline | 95 | acs.org |
| RuCl₂(p-cymene)₂/Ph₂SiH₂ | Aniline | Benzaldehyde (B42025) | N-Benzylaniline | High | organic-chemistry.org |
| Cu-Chromite | Aniline | Benzyl alcohol | N-Benzylaniline | 85 | tsijournals.com |
| Hf-Beta zeolite | Aniline | Benzyl alcohol | N-Benzylaniline | <10 | researchgate.net |
This table presents data for the N-alkylation of aniline with benzyl alcohol as a representative example of the catalytic systems discussed.
Application of Green Chemistry Principles in the Production of this compound
Green chemistry principles are increasingly influencing the design of synthetic routes for fine chemicals. In the context of this compound synthesis, several strategies can be employed to enhance sustainability.
The use of alcohols like propanol (B110389) and methanol (B129727) as alkylating agents is a key green approach, as it generates water as the sole byproduct, leading to high atom economy. nih.govresearchgate.net The development of heterogeneous catalysts, such as metals on solid supports (e.g., Pd/C) or metal-organic frameworks (MOFs), is another important aspect. researchgate.netorganic-chemistry.org These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. organic-chemistry.org
Solvent selection also plays a crucial role. The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, has been explored for the alkylation of amines with allylic alcohols. rsc.org In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. organic-chemistry.org
Recent advancements include the use of visible-light-induced N-alkylation, which avoids the need for metal catalysts, oxidants, and bases, offering a more eco-friendly pathway. nih.gov Biocatalysis, using enzymes like reductive aminases in combination with alcohol oxidases or carboxylic acid reductases, presents a mild and highly selective alternative to traditional chemical methods for N-alkylation. nih.gov
Flow Chemistry Approaches for this compound Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net The synthesis of amines and their derivatives has been successfully adapted to flow systems.
For example, the hydrogenation of nitroaromatics to anilines has been demonstrated in continuous flow using packed-bed reactors with catalysts like Pd/C, showing excellent stability over extended periods. acs.orgrsc.org The synthesis of tertiary amines from nitriles has also been achieved in flow, with selectivity towards the desired product being controlled by the choice of heterogeneous catalyst. researchgate.net
A continuous flow synthesis of N-methyl-N-propylaniline could be envisioned as a multi-step sequence. For example, the propylation of aniline could be performed in a heated reactor coil containing a solid-supported catalyst, followed by an in-line purification step before the stream is mixed with a methylating agent in a second reactor module. The final product could then be reacted with a stream of HCl solution to generate the hydrochloride salt continuously. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and selectivity.
Reaction Mechanism Elucidation in this compound Formation
The mechanism of N-alkylation of anilines depends on the chosen synthetic route. For the highly efficient catalytic alkylation using alcohols, the "borrowing hydrogen" or "hydrogen autotransfer" mechanism is widely accepted. nih.govnih.gov
This catalytic cycle can be broken down into the following key steps:
Alcohol Dehydrogenation: The metal catalyst abstracts a hydrogen molecule from the alcohol (e.g., propanol) to form a metal-hydride species and the corresponding aldehyde (propanal). nih.gov
Imine Formation: The aldehyde then undergoes condensation with the amine (e.g., N-methylaniline) to form an imine intermediate, with the elimination of a water molecule.
Imine Reduction: The metal-hydride species, formed in the first step, then transfers the hydrogen back to the imine, reducing it to the final tertiary amine product (N-methyl-N-propylaniline) and regenerating the active catalyst for the next cycle. nih.gov
Experimental and computational studies, including kinetic isotope effect measurements and DFT calculations, have been employed to investigate the finer details of these mechanisms, such as the rate-determining step and the role of the ligand in the catalytic cycle. rsc.orgacs.org In some systems, the nucleophilic attack of a metal-amido species on the aldehyde is proposed to be a key step. rsc.org
For reactions involving alkyl halides, the mechanism is a straightforward nucleophilic aliphatic substitution (SN2), where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
The final step, the formation of this compound, is an acid-base reaction where the basic tertiary amine is protonated by hydrochloric acid.
Kinetic Studies of the N-Alkylation Process
The N-alkylation of anilines is a sequential reaction that can be challenging to control, often leading to a mixture of mono- and di-alkylated products. The formation of N-methyl-N-propylaniline involves a two-step alkylation of aniline, first with a methyl group and then with a propyl group, or vice-versa. Kinetic studies are crucial for understanding the reaction rates and optimizing conditions to favor the desired tertiary amine.
The alkylation of aniline with alcohols, such as methanol and propanol, over various catalysts is a common method for synthesizing N-alkylanilines. The reaction generally follows a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, the alcohol is first dehydrogenated by the catalyst to form an aldehyde, which then condenses with the amine to form an imine. The imine is subsequently reduced by the catalyst, which had previously stored the hydrogen, to yield the alkylated amine. nih.gov
Kinetic modeling of the reductive alkylation of aniline has shown that the formation of the Schiff's base intermediate can be the slowest step in the reaction sequence. researchgate.netacs.org The reaction rate is influenced by several factors, including temperature, pressure, catalyst loading, and the concentration of reactants.
Studies on the N-methylation of aniline with methanol have shown that increasing the reaction temperature and the methanol-to-aniline molar ratio can enhance the selectivity towards the di-alkylated product, N,N-dimethylaniline. capes.gov.br The apparent activation energies for the consecutive methylation of aniline to N-methylaniline and then to N,N-dimethylaniline have been determined, indicating that N-methylaniline reacts faster than aniline. capes.gov.br This is attributed to the electron-donating effect of the methyl group on the nitrogen atom, which facilitates further alkylation. capes.gov.br
A similar trend can be expected for the propylation of N-methylaniline. The presence of the methyl group would likely enhance the nucleophilicity of the nitrogen atom, promoting its reaction with propanal (formed from propanol). However, steric hindrance from the propyl group could also play a role in the reaction kinetics.
To achieve a high yield of N-methyl-N-propylaniline, a sequential approach is often employed. For instance, N-methylaniline can be synthesized first and then subjected to propylation. Careful control of the stoichiometry of the alkylating agents and reaction time is essential to maximize the formation of the desired tertiary amine and minimize the presence of unreacted secondary amine or other byproducts.
Table 1: Factors Influencing the Kinetics of N-Alkylation of Anilines
| Parameter | Effect on Reaction Rate and Selectivity |
| Temperature | Generally increases reaction rate. Higher temperatures can favor di-alkylation. capes.gov.brgoogle.com |
| Catalyst | The choice of catalyst (e.g., supported metals like Pd, Ru, Cu, or zeolites) is critical for activity and selectivity. nih.govcapes.gov.brgoogle.comrsc.org |
| Reactant Ratio | A higher ratio of the alkylating agent can increase the rate of di-alkylation. capes.gov.br |
| Pressure | In reductive alkylation with hydrogen gas, pressure influences the rate of hydrogenation. researchgate.net |
| Solvent | The solvent can affect the solubility of reactants and intermediates, influencing reaction rates. |
Investigation of Reaction Intermediates and Transition States
Understanding the reaction mechanism at a molecular level is crucial for the rational design of catalysts and reaction conditions. Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the intermediates and transition states in the N-alkylation of anilines. acs.orgresearchgate.netunt.eduresearchgate.net
The "borrowing hydrogen" mechanism for the N-alkylation of aniline with an alcohol involves several key steps:
Alcohol Dehydrogenation: The alcohol adsorbs onto the catalyst surface and is dehydrogenated to form the corresponding aldehyde and surface-bound hydrogen species. nih.gov
Imine Formation: The aldehyde then reacts with the amine (aniline or N-methylaniline) to form an imine intermediate (a Schiff base). researchgate.net
Imine Hydrogenation: The imine is subsequently hydrogenated by the surface-bound hydrogen to yield the alkylated amine. nih.gov
In the sequential synthesis of N-methyl-N-propylaniline, the reaction would proceed through the formation of an N-methyl-N-propylanilinium-like transition state during the propylation of N-methylaniline. The structure and stability of this transition state would be influenced by both electronic and steric factors. The electron-donating methyl group would stabilize a positive charge on the nitrogen, while the bulkier propyl group would introduce steric strain.
Tandem mass spectrometry studies on the gas-phase alkylation of N-methylaniline have shown that N-alkylation is the predominant pathway. nih.gov
Table 2: Key Intermediates in the Synthesis of N-methyl-N-propylaniline
| Intermediate | Description | Role in the Reaction |
| Propanal | Aldehyde formed from the dehydrogenation of propanol. | Reacts with N-methylaniline to form an imine. |
| N-methyl-N-phenyl-1-propaniminium | Imine (Schiff base) formed from the condensation of N-methylaniline and propanal. | Hydrogenated to form the final product. |
| Catalyst-Hydride Species | The catalyst with adsorbed hydrogen from the alcohol dehydrogenation step. | The reducing agent for the imine hydrogenation. nih.gov |
Advanced Purification and Isolation Methodologies for High-Purity this compound
The final step in the synthesis is the purification and isolation of this compound in high purity. This is critical for its use in further applications. A combination of techniques is often employed to remove unreacted starting materials, byproducts, and the catalyst.
Initial workup of the reaction mixture typically involves filtering off the heterogeneous catalyst. tsijournals.com The crude product can then be subjected to distillation, often under reduced pressure, to separate the desired tertiary amine from lower-boiling starting materials and higher-boiling byproducts. google.com
For the isolation of the hydrochloride salt, the purified N-methyl-N-propylaniline base is dissolved in a suitable organic solvent and treated with anhydrous hydrogen chloride gas or a solution of hydrochloric acid. google.comgoogle.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
To achieve high purity, advanced purification techniques such as crystallization and chromatography can be employed.
Crystallization:
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is based on the solubility profile of the hydrochloride salt. A good solvent will dissolve the compound at an elevated temperature but have low solubility at a lower temperature, allowing for the crystallization of the pure product upon cooling.
Modern crystallization techniques that can be adapted for obtaining high-purity this compound include:
Antisolvent Crystallization: A second solvent in which the hydrochloride salt is insoluble is added to a solution of the salt to induce precipitation. nih.gov
Slurry Crystallization: The crude solid is stirred in a solvent in which it is only slightly soluble. Over time, the impure solid dissolves and recrystallizes into a purer form. nih.gov
Melt Crystallization: This technique involves crystallizing the compound from its molten state and can be effective for thermally stable compounds.
Chromatography:
Chromatographic techniques are highly effective for separating closely related compounds. For the purification of N-methyl-N-propylaniline, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for analytical purposes to assess purity. thermofisher.com For preparative scale purification, column chromatography is a common method.
When separating secondary and tertiary amines by column chromatography, the basicity of the amines can cause them to bind strongly to the silica (B1680970) gel. To overcome this, a small amount of a base, such as triethylamine, is often added to the eluent. chromforum.org Alternatively, acidic conditions can be used to protonate the amines, and they can be eluted as their salts. chromforum.org
Table 3: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Considerations |
| Distillation | Separation based on differences in boiling points. | Effective for removing volatile impurities and non-volatile byproducts. google.com | The compound must be thermally stable. |
| Crystallization | Separation based on differences in solubility. | Can yield very high purity product. nih.gov | Requires finding a suitable solvent system. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Highly effective for separating closely related compounds. | Can be time-consuming and require large volumes of solvent. chromforum.org |
Multidimensional Spectroscopic and Crystallographic Interrogations of N Methyl N Propylaniline Hydrochloride
Single-Crystal X-ray Diffraction Analysis of N-methyl-N-propylaniline hydrochloride
As of the latest literature review, a definitive single-crystal X-ray diffraction structure for this compound has not been reported. The following discussion is therefore based on theoretical considerations and data from analogous compounds.
In the absence of experimental crystallographic data for this compound, the molecular geometry can be inferred from its constituent parts and related structures. The molecule consists of a benzene (B151609) ring bonded to a nitrogen atom, which is further substituted with a methyl and a propyl group. Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated, acquiring a positive charge.
This protonation is expected to induce significant changes in the geometry around the nitrogen atom. In the free amine, the nitrogen is sp² hybridized with a trigonal pyramidal geometry. In the hydrochloride salt, the nitrogen atom is expected to be sp³ hybridized, adopting a tetrahedral geometry. The bond angles around the nitrogen (C-N-C and C-N-H) would be expected to be close to the ideal tetrahedral angle of 109.5°.
The conformation of the propyl group and the orientation of the phenyl ring relative to the alkyl substituents would be influenced by steric hindrance and crystal packing forces. It is likely that the molecule will adopt a conformation that minimizes steric interactions between the bulky phenyl and propyl groups.
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Predicted Value |
|---|---|
| C-N (aromatic) bond length | ~1.47 Å |
| C-N (aliphatic) bond length | ~1.48 - 1.50 Å |
| N-H bond length | ~1.02 Å |
| C-N-C bond angle | ~109.5° |
Note: These are predicted values based on similar known structures and theoretical models. Actual values may vary.
There is currently no information available in the scientific literature regarding the solid-state polymorphism of this compound. The existence of polymorphs would depend on the ability of the molecule to adopt different stable conformations or packing arrangements in the solid state, which could be influenced by factors such as solvent of crystallization and temperature.
The crystal packing in the solid state would be primarily governed by electrostatic interactions between the protonated amine and the chloride anion, as well as van der Waals interactions between the organic cations. The phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
The presence of the protonated nitrogen atom and the chloride anion in this compound makes it a prime candidate for the formation of extensive hydrogen bonding networks. The N-H group is a strong hydrogen bond donor, and the chloride anion is an effective hydrogen bond acceptor.
Solution-State Spectroscopic Analysis of this compound
Detailed solution-state spectroscopic data for this compound is limited. However, data for the free amine, N-methyl-N-propylaniline, can provide a basis for understanding its spectroscopic properties.
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For N-methyl-N-propylaniline, the ¹H and ¹³C NMR spectra would provide information about the chemical environment of each proton and carbon atom.
Upon protonation to form the hydrochloride salt, significant changes in the NMR spectra are expected. The protonation of the nitrogen atom would lead to a deshielding of the adjacent protons and carbons, resulting in a downfield shift of their respective signals. The N-H proton would give rise to a new signal, and its coupling to the protons on the methyl and propyl groups could provide information about the conformation around the C-N bonds.
Table 2: ¹³C and ¹H NMR Data for N-methyl-N-propylaniline
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| C (aromatic, C-N) | ~148 | - |
| C (aromatic, ortho) | ~112 | ~6.7 |
| C (aromatic, meta) | ~129 | ~7.2 |
| C (aromatic, para) | ~116 | ~6.6 |
| N-CH₃ | ~39 | ~2.9 |
| N-CH₂-CH₂-CH₃ | ~54 | ~3.2 |
| N-CH₂-CH₂-CH₃ | ~20 | ~1.6 |
Note: These are approximate values for the free amine. The chemical shifts for the hydrochloride salt would be different, particularly for the atoms close to the nitrogen.
No variable temperature NMR studies have been reported for this compound or its free amine to determine the rotational barriers around the C-N bonds. Such studies could provide valuable insights into the conformational dynamics of the molecule, including the energy barrier for the rotation of the phenyl group and the interconversion between different conformations of the propyl group.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
2D NMR Techniques for Structural Connectivity and Spatial Relationships
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the structural framework of this compound by revealing through-bond and through-space correlations between nuclei. While specific experimental data for this exact compound is not widely published, the expected correlations can be confidently predicted based on its known structure and established NMR principles. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.
COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent methylene (B1212753) protons of the propyl group (H-1' to H-2' and H-2' to H-3') and between the aromatic protons on the benzene ring.
HSQC: This experiment maps protons directly to the carbons they are attached to. It would definitively assign the proton signals to their corresponding carbon atoms in the methyl, propyl, and phenyl groups.
The following table outlines the expected key HMBC correlations that would be critical for confirming the structure of N-methyl-N-propylaniline.
| Proton (¹H) | Expected HMBC Cross-Peaks (¹³C) |
| N-CH₃ | C-1 (Aromatic), C-1' (Propyl) |
| N-CH₂- (H-1') | C-α (Methyl), C-1 (Aromatic), C-2' (Propyl) |
| -CH₂- (H-2') | C-1' (Propyl), C-3' (Propyl) |
| Ortho-Aromatic (H-2/6) | C-4, C-1, C-3/5 |
| Meta-Aromatic (H-3/5) | C-1, C-2/6, C-4 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular environment. The spectra of this compound would be characterized by vibrations of the substituted aniline (B41778) core and the alkyl chains. The hydrochloride form would also influence the spectra, particularly in regions associated with the quaternary ammonium (B1175870) center.
The key vibrational modes would include:
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl and propyl groups would exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.
C-N Stretching: The stretching of the aryl-N and alkyl-N bonds would give rise to bands in the 1250-1350 cm⁻¹ region.
Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ range.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would be observed in the 1000-1300 cm⁻¹ and 690-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bends can often suggest the substitution pattern of the aromatic ring.
Theoretical and experimental studies on aniline and its derivatives provide a basis for these assignments. tandfonline.comnih.govresearchgate.netresearchgate.net The protonation of the nitrogen atom to form the hydrochloride salt would likely cause shifts in the C-N vibrational frequencies and could introduce broad features associated with the N⁺-H bond, though these can be difficult to observe.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Methyl & Propyl Groups |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |
| C-N Stretch | 1250 - 1350 | Aryl-N, Alkyl-N |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Phenyl Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the N-alkylaniline system. The lone pair of electrons on the nitrogen atom conjugates with the π-electron system of the benzene ring. This interaction leads to characteristic absorption bands in the UV region. youtube.comkhanacademy.org
The primary electronic transition expected for N-alkylanilines is a π→π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com For N-methylaniline, characteristic absorption maxima are observed. nist.gov The presence of the propyl group in N-methyl-N-propylaniline is expected to have a minor electronic effect, resulting in absorption maxima at similar wavelengths. In acidic solution, protonation of the nitrogen atom to form the anilinium ion disrupts the conjugation between the nitrogen lone pair and the aromatic ring. This leads to a hypsochromic shift (shift to shorter wavelength), and the spectrum resembles that of benzene.
| Compound/Condition | Expected λmax (nm) | Transition |
| N-Methyl-N-propylaniline (in neutral solvent) | ~250-260 nm, ~290-310 nm | π→π |
| This compound (in acidic solution) | ~200-210 nm, ~250-260 nm | Benzene-like π→π |
High-Resolution Mass Spectrometric Techniques for Structural Insights
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and structural features of a molecule by providing highly accurate mass measurements.
Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected precursor ion. nationalmaglab.orgyoutube.com For N-methyl-N-propylaniline, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Its fragmentation upon collision-induced dissociation (CID) would likely proceed through characteristic pathways for N-alkylanilines.
The most prominent fragmentation pathway is expected to be α-cleavage, which involves the cleavage of the bond beta to the nitrogen atom. In this case, the most favorable α-cleavage would be the loss of an ethyl radical from the propyl group, as this leads to the formation of a stable, resonance-stabilized iminium ion. Another possible fragmentation is the loss of the entire propyl group as a neutral propene molecule via a rearrangement process.
Based on the principles of mass spectrometry and data from related N-alkylanilines, the following fragmentation pathways are proposed for the [M+H]⁺ ion of N-methyl-N-propylaniline (m/z 150.1283). nist.govnist.govnist.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 150.1 | 120.1 | C₂H₅• (Ethyl radical) | [C₈H₁₀N]⁺ (Iminium ion via α-cleavage) |
| 150.1 | 106.1 | C₃H₇• (Propyl radical) | [C₇H₈N]⁺ (N-methylanilinium radical cation) |
| 150.1 | 108.1 | C₃H₆ (Propene) | [C₇H₁₀N]⁺ (Protonated N-methylaniline) |
Isotopic Pattern Analysis for Elemental Composition Determination
High-resolution mass spectrometry allows for the observation of isotopic peaks, which arise from the natural abundance of isotopes such as ¹³C and ¹⁵N. The precise mass difference and the relative intensity of these isotopic peaks (e.g., M+1, M+2) provide a unique signature that can be used to confirm the elemental composition of the ion.
For the protonated molecule of N-methyl-N-propylaniline, [C₁₀H₁₆N]⁺, the theoretical isotopic distribution can be calculated based on the natural abundance of its constituent atoms. The A+1 peak, resulting primarily from the presence of one ¹³C atom, will have a predicted relative abundance. The A+2 peak will be much smaller. By comparing the experimentally measured isotopic pattern with the theoretical pattern for the proposed formula (C₁₀H₁₅N), the elemental composition can be confidently verified.
| Isotope | Natural Abundance (%) | Contribution to A+1 Peak |
| ¹³C | 1.107 | 10 x 1.107% = 11.07% |
| ¹⁵N | 0.364 | 1 x 0.364% = 0.364% |
| ²H | 0.015 | 16 x 0.015% = 0.24% |
| Total Predicted A+1 Abundance | ~11.67% |
This powerful combination of accurate mass measurement and isotopic pattern analysis provides an exceptionally high degree of confidence in the assigned molecular formula.
Mechanistic Investigations of Chemical Reactivity and Transformations of N Methyl N Propylaniline Hydrochloride
Acid-Base Chemistry and Protonation Equilibria of N-methyl-N-propylaniline hydrochloride
The hydrochloride salt of N-methyl-N-propylaniline is the conjugate acid of the parent tertiary amine. Its acid-base properties are central to its behavior in various chemical environments.
Acidity and Basicity Characterization in Non-Aqueous Solvents
The acidity of the N-methyl-N-propylanilinium ion, the cation in this compound, is a critical parameter influencing its reactivity. In non-aqueous solvents, the pKa value of anilinium ions can vary significantly depending on the solvent's properties, such as its polarity, hydrogen-bonding capability, and basicity. ut.ee
Due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring in the free amine, N,N-dialkylanilines are generally less basic than aliphatic amines. learncbse.in Consequently, their conjugate acids, the N,N-dialkylanilinium ions, are stronger acids than the corresponding alkylammonium ions. The pKa of N,N-dimethylanilinium ion in dimethyl sulfoxide (B87167) (DMSO) has been reported, providing a useful reference point for estimating the acidity of the N-methyl-N-propylanilinium ion in this solvent. researchgate.net The substitution of a methyl group with a propyl group is expected to have a minor electronic effect, thus the pKa value should be of a similar magnitude.
The basicity of N,N-dialkylanilines has been studied in various non-aqueous solvents, such as acetonitrile. researchgate.net The basicity is influenced by both electronic and steric factors. While the additional alkyl group in N,N-dimethylaniline compared to N-methylaniline increases basicity due to inductive effects, this trend can be influenced by solvation effects in different solvents. researchgate.net
Table 1: Estimated pKa Values of Anilinium Ions in Non-Aqueous Solvents
| Compound | Solvent | Estimated pKa |
| N-methyl-N-propylanilinium ion | DMSO | ~3-4 |
| N-methyl-N-propylanilinium ion | Acetonitrile | ~10-11 |
Note: These values are estimations based on data for analogous compounds, such as N,N-dimethylaniline, and general trends in amine basicity.
Dynamics of Proton Transfer in Solution
The transfer of a proton to and from the nitrogen atom of N-methyl-N-propylaniline is a fundamental process that governs its acid-base equilibria. The rates of these proton transfer reactions are generally very fast, often approaching the diffusion-controlled limit, especially in protic solvents. nih.gov
In the case of this compound in solution, there is a dynamic equilibrium between the protonated anilinium ion and the free amine. The rate of proton exchange can be influenced by several factors, including the solvent, temperature, and the presence of other acidic or basic species. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to study the kinetics of such proton transfer processes.
Electrophilic Aromatic Substitution Reactions Involving this compound
The benzene ring of N-methyl-N-propylaniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the N-methyl-N-propylamino group. However, under the acidic conditions inherent to the use of the hydrochloride salt, the reactivity and regioselectivity of these reactions are significantly altered.
Regioselectivity and Mechanistic Pathways of Substitution
In its free amine form, the N-methyl-N-propylamino group is a strong activating group and an ortho, para-director. This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.
However, in strongly acidic media, the nitrogen atom is protonated to form the N-methyl-N-propylanilinium ion. The -N+H(CH₃)(C₃H₇) group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. learncbse.in Therefore, electrophilic substitution on this compound will predominantly yield the meta-substituted product.
Nitration: The nitration of N,N-dialkylanilines often leads to a mixture of products. For instance, the nitration of N,N-dimethylaniline can yield a significant amount of the meta-nitro product due to the protonation of the amino group in the acidic nitrating mixture. learncbse.inrsc.org The steric bulk of the N-alkyl groups can also influence the ortho/para ratio in any reaction that proceeds through the free amine. researchgate.net
Halogenation: The halogenation of N,N-dialkylanilines can be controlled to achieve specific regioselectivity. For example, methods have been developed for the selective para-bromination and ortho-chlorination of N,N-dialkylanilines. wuxiapptec.com The mechanism often involves the formation of an intermediate that directs the halogen to a specific position.
Sulfonation: The sulfonation of anilines is a reversible reaction. youtube.com Heating aniline (B41778) with sulfuric acid typically leads to the formation of sulfanilic acid, the para-substituted product. youtube.com For this compound, direct sulfonation would be expected to favor the meta isomer due to the deactivating nature of the anilinium group.
Influence of Reaction Conditions on Aromatic Reactivity
The outcome of electrophilic aromatic substitution on this compound is highly dependent on the reaction conditions, particularly the acidity of the medium.
By carefully controlling the acidity, it is possible to influence the equilibrium between the protonated anilinium ion and the free amine, thereby tuning the regioselectivity of the substitution. In less acidic conditions, a higher proportion of the reaction may proceed through the more reactive free amine, leading to a greater yield of ortho and para products. Conversely, in strongly acidic conditions, the meta product will be favored.
The choice of the electrophilic reagent and the solvent also plays a crucial role. For example, using a milder electrophile might favor reaction with the more nucleophilic free amine, while a more aggressive electrophile might react with the less reactive anilinium ion.
Table 2: Expected Major Products of Electrophilic Aromatic Substitution under Different Conditions
| Reaction | Reagents | Predominant Product (via free amine) | Predominant Product (via anilinium ion) |
| Nitration | HNO₃/H₂SO₄ | p-nitro-N-methyl-N-propylaniline | m-nitro-N-methyl-N-propylaniline |
| Bromination | Br₂/FeBr₃ | p-bromo-N-methyl-N-propylaniline | m-bromo-N-methyl-N-propylaniline |
| Sulfonation | H₂SO₄, heat | p-sulfonic acid derivative | m-sulfonic acid derivative |
Nucleophilic Reactions at the Nitrogen Center of this compound
The nitrogen atom in N-methyl-N-propylaniline possesses a lone pair of electrons, rendering it nucleophilic. However, in the hydrochloride salt, this lone pair is protonated, significantly diminishing its nucleophilicity.
Reactions at the nitrogen center of this compound typically require a preliminary deprotonation step to generate the free amine. Once the free amine is formed, it can participate in a variety of nucleophilic reactions.
For instance, the free amine can react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. It can also act as a nucleophile in reactions with acyl chlorides or acid anhydrides to form amides. The reactivity of the nitrogen center is influenced by steric hindrance from the methyl and propyl groups. masterorganicchemistry.com While the nitrogen in a tertiary amine is generally nucleophilic, the steric bulk around it can affect the rate of reaction with electrophiles. masterorganicchemistry.com
It is important to note that direct nucleophilic attack on the protonated nitrogen of the anilinium ion is not a favorable process. The positive charge on the nitrogen makes it an electrophilic center, but the stability of the N-H bond and the availability of more facile reaction pathways, such as deprotonation followed by nucleophilic attack by the free amine, make direct substitution at the nitrogen unlikely under typical conditions.
Computational Chemistry and Theoretical Studies on N Methyl N Propylaniline Hydrochloride
Electronic Structure and Reactivity Predictions Using Quantum Chemical Methods
Theoretical and computational chemistry provide powerful tools to investigate the intrinsic properties of molecules, offering insights that complement experimental findings. For N-methyl-N-propylaniline hydrochloride, quantum chemical methods can elucidate its electronic structure, stability, and reactivity profile. These studies are typically performed on the cationic N-methyl-N-propylanilinium ion, with the chloride counter-ion accounted for either explicitly or through implicit solvation models.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the ground-state electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and other key physicochemical descriptors.
Below is a table of computationally derived properties for the base molecule, N-methyl-4-propylaniline, which serves as a structural isomer and close analogue. These properties are typically calculated using methods rooted in DFT or other quantitative structure-property relationship (QSPR) models.
Interactive Data Table: Computed Properties of N-methyl-4-propylaniline
| Property | Value | Description |
| Molecular Formula | C₁₀H₁₅N | The elemental composition of the molecule. |
| Molecular Weight | 149.23 g/mol | The mass of one mole of the substance. |
| XLogP3 | 3.5 | A computed measure of hydrophobicity. A higher value indicates lower water solubility. |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (N, O, F). |
| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (N, O, F) with lone pairs. |
| Rotatable Bond Count | 3 | The number of bonds that can rotate freely, influencing conformational flexibility. |
Data sourced from public chemical databases for N-methyl-4-propylaniline, a structural isomer. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will behave in a chemical reaction.
HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons in a reaction, and its energy level correlates with the molecule's ability to act as a nucleophile or electron donor. For N-methyl-N-propylaniline, the HOMO is expected to be primarily located on the aniline (B41778) ring and the nitrogen atom, reflecting the electron-donating nature of the amino group and the π-system of the benzene (B151609) ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in a reaction, and its energy level indicates the molecule's ability to act as an electrophile or electron acceptor. The LUMO is typically distributed over the aromatic ring's anti-bonding π* orbitals.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A small gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov
In the case of this compound, protonation of the nitrogen atom significantly lowers the energy of the HOMO because the lone pair is now engaged in a bond with hydrogen. This drastically reduces the nucleophilicity of the nitrogen atom. The HOMO-LUMO gap would be expected to increase upon protonation, indicating greater electronic stability compared to the free amine.
Conceptual Data Table: FMO Properties and Their Implications
| Orbital Property | N-methyl-N-propylaniline (Base) | N-methyl-N-propylanilinium (Cation) | Reactivity Implication |
| HOMO Energy | Relatively High | Significantly Lowered | The base is a good nucleophile; the cation is a poor nucleophile. |
| LUMO Energy | Relatively High | Lowered | The cation is a better electron acceptor than the base. |
| HOMO-LUMO Gap (ΔE) | Smaller | Larger | The base is more chemically reactive; the cation is more electronically stable. |
The aniline ring in this compound is an aromatic system, characterized by a cyclic, planar arrangement of atoms with a delocalized π-electron system. The degree of aromaticity and the pattern of electron delocalization are fundamental to the molecule's stability and reactivity.
In the neutral N-methyl-N-propylaniline molecule, the lone pair of electrons on the nitrogen atom participates in resonance with the benzene ring. This delocalization increases the electron density at the ortho and para positions of the ring, making these sites susceptible to electrophilic attack. sci-hub.se
Upon protonation to form the hydrochloride salt, the nitrogen's lone pair is no longer available for delocalization into the ring. The -NH(CH₃)(C₃H₇)⁺ group becomes a strongly electron-withdrawing and deactivating group through an inductive effect. This reduces the electron density of the aromatic ring, making it less reactive towards electrophilic substitution.
Computational methods can quantify these effects. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge delocalization and hyperconjugative interactions. Aromaticity itself can be assessed using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), which can be calculated using DFT. These studies would confirm a significant decrease in the π-electron delocalization from the nitrogen into the ring upon protonation.
Conformational Analysis via Molecular Mechanics and Quantum Chemical Calculations
The three-dimensional shape or conformation of a molecule is critical to its function and interactions. This compound is a flexible molecule due to the presence of several rotatable single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) and the energy barriers between them.
Conformational analysis is often performed by scanning the potential energy surface (PES) of the molecule. This involves systematically rotating specific bonds (dihedral angles) and calculating the molecule's energy at each step. The resulting energy profile reveals low-energy stable conformers (energy minima) and the transition states that separate them (energy maxima).
For this compound, the key rotations that define its conformational landscape are around the Phenyl-N bond and the N-Propyl bond.
Rotation around the C(aryl)-N bond: This rotation would be significantly hindered due to steric interactions between the alkyl groups (methyl and propyl) and the hydrogen atoms at the ortho positions of the benzene ring.
Rotation around the N-C(propyl) bond: The propyl group can adopt different orientations relative to the rest of the molecule, leading to distinct conformers, typically described as anti (extended) or gauche (bent) arrangements.
Computational studies, such as those performed on N-benzhydrylformamides, show that rotational barriers around N-aryl bonds can be significant, leading to stable conformers that can be distinguished at room temperature. nih.gov A similar situation is expected for this compound.
Interactive Data Table: Expected Rotational Isomers of N-methyl-N-propylaniline cation
| Rotatable Bond | Dihedral Angle | Description of Isomer | Expected Relative Stability |
| N-C(propyl) | ~180° | Anti or trans conformer. The propyl chain is extended away from the phenyl group. | Likely the most stable due to minimal steric hindrance. |
| N-C(propyl) | ~60° / -60° | Gauche conformers. The propyl chain is positioned closer to the phenyl group. | Less stable than the anti conformer due to increased steric clash. |
| C(aryl)-N | Varies | Defines the tilt of the N-alkyl plane relative to the phenyl ring. | The lowest energy conformer will optimize the balance between electronic effects and steric repulsion. |
The presence of a solvent can have a profound impact on the conformational preferences and stability of a molecule, especially for a charged species like this compound. Computational models can account for these effects using either explicit or implicit solvation models. youtube.comyoutube.com
Explicit Solvation: This approach involves surrounding the solute molecule with a number of individual solvent molecules (e.g., water). While computationally intensive, it provides a detailed picture of specific solute-solvent interactions like hydrogen bonding.
Implicit Solvation (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This method is computationally efficient and captures the bulk electrostatic effects of the solvent.
For this compound in a polar solvent like water, the protonated amine group (-NH⁺<) is a strong hydrogen bond donor. The solvent molecules would arrange themselves to form strong hydrogen bonds with this group. This solvation stabilizes the charged species significantly. Furthermore, the solvent can influence the conformational equilibrium. For instance, a polar solvent might preferentially stabilize a conformer with a larger dipole moment or one that allows for more favorable hydrogen bonding interactions. The stability of different rotational isomers can change depending on the solvent environment, as the solvent can mediate intramolecular interactions. wuxibiology.comworldscientific.com
Spectroscopic Property Prediction and Validation
Computational methods provide a powerful means to predict the spectroscopic properties of molecules, which is crucial for their identification and characterization. By simulating these properties, researchers can gain insights into the electronic and vibrational structure of a molecule, aiding in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational chemistry, particularly Density Functional Theory (DFT), has become a reliable tool for predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.govmdpi.com This method involves computing the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR chemical shifts is highly dependent on the chosen DFT functional and basis set. nih.govresearchgate.net For aromatic amines, a variety of functionals such as B3LYP, PBE0, and M06-2X, coupled with basis sets like 6-311+G(d,p) or the correlation-consistent series (cc-pVTZ), have been shown to provide results in good agreement with experimental data. nih.govmdpi.com The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), can further refine the accuracy of the predictions, especially for a hydrochloride salt which will be in a polar environment.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the N-methyl-N-propylaniline cation is presented below, based on typical values observed for similar N-alkylanilines.
Table 1: Predicted NMR Chemical Shifts (ppm) for the N-methyl-N-propylaniline Cation This data is representative and based on computational methods applied to analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 3.1 - 3.4 | 38 - 42 |
| N-CH₂- | 3.5 - 3.8 | 50 - 54 |
| -CH₂-CH₃ | 1.6 - 1.9 | 20 - 24 |
| -CH₂-CH₃ | 0.9 - 1.2 | 10 - 13 |
| Aromatic C-H (ortho) | 7.2 - 7.5 | 115 - 119 |
| Aromatic C-H (meta) | 7.4 - 7.7 | 129 - 133 |
| Aromatic C-H (para) | 7.3 - 7.6 | 122 - 126 |
| Aromatic C-N | - | 145 - 149 |
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, again primarily DFT, are extensively used to calculate these vibrational frequencies and their corresponding intensities. cardiff.ac.ukchemrxiv.org These calculations are instrumental in assigning the bands observed in experimental spectra to specific molecular motions.
The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes. For poly(N-alkylanilines), Raman spectroscopy has been used to characterize the different oxidation states of the polymer, with notable shifts in the C-N stretching band upon N-methylation. researchgate.net
A representative table of calculated vibrational frequencies for key functional groups in N-methyl-N-propylaniline is provided below. It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for N-methyl-N-propylaniline This data is representative and based on computational methods applied to analogous compounds.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Stretching of C-H bonds on the phenyl ring |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 | Stretching of C-H bonds in methyl and propyl groups |
| Aromatic C=C Stretch | 1580 - 1620 | 1580 - 1620 | In-plane stretching of the phenyl ring |
| C-N Stretch | 1300 - 1350 | 1300 - 1350 | Stretching of the bond between the nitrogen and the phenyl ring |
| CH₂/CH₃ Bending | 1440 - 1480 | 1440 - 1480 | Bending vibrations of the alkyl groups |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis absorption spectra. mdpi.comfaccts.de This approach calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states.
The choice of functional is critical in TD-DFT calculations, with hybrid functionals like B3LYP and CAM-B3LYP often providing a good balance of accuracy and computational cost for aromatic systems. mdpi.comyoutube.com Solvent effects are also crucial and are typically modeled using continuum solvation models. The simulated spectrum can then be compared with experimental data to identify the nature of the electronic transitions, such as π→π* or n→π* transitions.
Below is a hypothetical table of simulated UV-Vis absorption data for N-methyl-N-propylaniline in a common solvent like ethanol.
Table 3: Simulated UV-Vis Absorption Data for N-methyl-N-propylaniline This data is representative and based on computational methods applied to analogous compounds.
| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |
|---|---|---|---|
| 250 - 260 | 4.77 - 4.96 | ~0.6 | π → π* (Benzene ring) |
| 290 - 310 | 4.00 - 4.28 | ~0.2 | n → π* (Nitrogen lone pair to ring) |
Reaction Mechanism Simulations and Transition State Locating
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.
The N-alkylation of anilines is a fundamental organic transformation. Computational studies, often employing DFT, can elucidate the step-by-step mechanism of such reactions. researchgate.netnih.gov For instance, in the alkylation of an aniline with an alcohol catalyzed by a transition metal complex, computational methods can model the key steps: alcohol oxidation to an aldehyde, imine formation, and subsequent reduction to the N-alkylated product. acs.orgrsc.org
By locating the transition state structures for each elementary step and calculating the corresponding activation energies, researchers can identify the rate-determining step and understand the factors that influence the reaction's efficiency and selectivity. These studies can also predict the most favorable reaction pathways and guide the design of more effective catalysts.
Understanding the degradation pathways of a chemical compound is crucial for assessing its environmental fate and stability. Computational studies can map out the potential energy surfaces for various degradation reactions, such as oxidation or fragmentation.
For aniline and its derivatives, computational studies have investigated dissociation pathways leading to the formation of various fragments. nih.gov By calculating the energy barriers for different degradation routes, it is possible to predict the most likely degradation products under specific conditions. For example, the cleavage of the C-N bond or the degradation of the alkyl side chains can be modeled, and the activation energies for these processes can be determined. This information is invaluable for predicting the persistence of the compound and its potential transformation products in the environment.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations, a powerful tool for observing the time-resolved behavior of atoms and molecules, have been extensively used to study the solution-phase dynamics of many organic salts. However, a targeted search for research applying these techniques to this compound has yielded no specific results. Therefore, the following subsections are based on the general principles of what such studies would entail, rather than on existing findings for this compound.
Solvent-Solute Interactions and Self-Aggregation Tendencies
In the absence of specific studies on this compound, a discussion of its solvent-solute interactions remains speculative. A computational study would typically involve simulating the compound in various solvents to understand the nature and strength of interactions between the N-methyl-N-propylanilinium cation, the chloride anion, and the surrounding solvent molecules. Key aspects to be investigated would include the formation of solvation shells, the orientation of solvent molecules around the ions, and the energetic favorability of these interactions.
Similarly, the self-aggregation tendencies of this compound in solution have not been computationally explored. Such studies would be crucial to understanding whether the compound forms micelles or other aggregates at certain concentrations, a behavior driven by the balance of hydrophobic and electrostatic interactions. The hydrophobic propyl and phenyl groups might suggest a propensity for aggregation in aqueous solutions, but without dedicated simulations, this remains a hypothesis.
Transport Properties and Diffusion in Condensed Phases
The transport properties of this compound, such as its diffusion coefficient and ionic conductivity in different media, are critical for understanding its behavior in practical applications. Molecular dynamics simulations are ideally suited to predict these properties by tracking the movement of individual ions over time. However, no such predictive data has been published for this specific compound.
A hypothetical simulation would involve calculating the mean square displacement of the N-methyl-N-propylanilinium and chloride ions to determine their respective diffusion coefficients. This data would provide insights into the mobility of the ions and how it is influenced by the solvent and by ion-pairing effects.
Data Tables
Due to the lack of available research, no data tables containing specific computational results for this compound can be generated.
Advanced Applications and Emerging Research Domains of N Methyl N Propylaniline Hydrochloride
Role in Advanced Catalytic Systems
The potential utility of N-methyl-N-propylaniline hydrochloride in advanced catalytic systems is an area that warrants future investigation. While no specific studies are available, the general reactivity of N-alkylanilines suggests theoretical roles it might play.
Theoretically, the N-methyl-N-propylaniline moiety could participate in organocatalysis. The nitrogen atom's lone pair of electrons could act as a Lewis base, activating substrates in various organic reactions. However, in the hydrochloride salt form, this basicity would be neutralized, suggesting that the free amine form would be more relevant for such applications. No published research specifically demonstrates the use of this compound as an organocatalyst.
N-alkylanilines can serve as ligands for transition metals, forming complexes that catalyze a range of chemical transformations. The nitrogen atom can coordinate to a metal center, and the electronic and steric properties of the methyl and propyl groups could influence the catalytic activity and selectivity of the resulting metal complex. The hydrochloride salt could potentially be used as a stable precursor for the in-situ generation of the free amine ligand under basic conditions. There are, however, no specific examples in the literature of this compound being used for this purpose.
The steric hindrance provided by the methyl and propyl groups on the nitrogen atom of N-methyl-N-propylaniline could, in theory, influence the stereoselectivity of a catalytic reaction if it were used as a chiral ligand or a component of a chiral catalyst. The electronic nature of the substituted aniline (B41778) ring could also impact the electron density at the metal center, thereby affecting the efficiency of the catalytic cycle. Without experimental data, these potential influences remain hypothetical.
Precursor Chemistry for Novel Functional Materials
The incorporation of N-alkylaniline derivatives into functional materials is a known strategy to impart specific electronic or physical properties.
Aniline and its derivatives are key monomers for the synthesis of polyaniline, a well-known conducting polymer. The presence of alkyl substituents on the nitrogen atom, such as in N-methyl-N-propylaniline, can affect the polymerization process and the properties of the resulting polymer, such as solubility and conductivity. Research on poly(N-methylaniline) exists, but specific studies on polymers derived from N-methyl-N-propylaniline are not available. The hydrochloride form could be relevant in the context of electrochemical polymerization from aqueous solutions.
Table 1: Hypothetical Comparison of Polymers Derived from Aniline and N-Alkylated Anilines
| Monomer | Expected Polymer Solubility | Expected Polymer Conductivity |
| Aniline | Low in common organic solvents | High (in doped state) |
| N-Methylaniline | Improved solubility | Generally lower than polyaniline |
| N-Methyl-N-propylaniline | Potentially further improved solubility | Expected to be lower than polyaniline |
This table is based on general trends observed for N-substituted polyanilines and is not based on experimental data for poly(N-methyl-N-propylaniline).
N-alkylanilines can be used as building blocks for organic semiconductors due to their electron-donating nature. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern on the aniline ring and the nature of the alkyl groups can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which are critical for device performance. There is no specific research reporting the use of this compound in the development of organic semiconductors or optoelectronic materials.
Liquid Crystal Synthesis and Characterization
The synthesis of liquid crystals from aniline derivatives is a well-established field, with the molecular structure of the aniline derivative being a key determinant of the resulting liquid crystalline properties. nih.govacs.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are widely used in display technologies and optical devices. ethernet.edu.etscribd.com The molecular architecture required for liquid crystal behavior typically involves a rigid core and flexible terminal groups. ethernet.edu.et
Aniline derivatives are often used as precursors to form Schiff bases or azo compounds, which are common mesogenic (liquid crystal-forming) cores. nih.govacs.org For instance, the reaction of an aniline derivative with a substituted benzaldehyde (B42025) can yield a Schiff base with liquid crystalline properties. The nature of the substituents on the aniline, such as alkyl chains, significantly influences the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. nih.gov
Table 1: Examples of Liquid Crystals Derived from Aniline Derivatives and Their Properties
| Aniline Derivative Precursor | Mesogenic Core Type | Liquid Crystal Phase(s) | Reference |
| 4-Octyloxyaniline | Schiff Base | Smectic B, Smectic A | nih.gov |
| 4-Alkoxyaniline | Schiff Base | Smectic A | acs.org |
| Fluoroaniline Derivatives | Azo Ester | Nematic, Smectic C | biorxiv.org |
The data in Table 1, derived from studies on other aniline derivatives, illustrates how modifications to the aniline structure can lead to different liquid crystalline behaviors. It is hypothesized that N-methyl-N-propylaniline, after suitable modification to incorporate a rigid core, could lead to novel liquid crystal materials. Further research would be needed to synthesize and characterize such materials to determine their specific phase transitions and optical properties.
Development of Advanced Analytical Reagents and Methodologies
The unique chemical properties of aniline and its derivatives have led to their use in the development of sophisticated analytical reagents and methods. These applications often leverage the reactivity of the aniline nitrogen atom or the aromatic ring.
In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its detection or improve its separation from other components in a mixture. scribd.com Derivatizing agents are often used for compounds that lack a chromophore (a part of a molecule that absorbs light), making them difficult to detect with UV-Vis detectors. scribd.com
Amines are a common target for derivatization. While this compound itself would likely be the analyte rather than the reagent in many scenarios, its potential as a derivatizing agent for other classes of compounds could be explored. More commonly, however, aniline derivatives are the targets of derivatization. For instance, primary and secondary amines can be derivatized to improve their detection in gas chromatography (GC) by reducing their polarity. epdf.pub
Should this compound be present in a sample, it could be derivatized to enhance its detectability. The tertiary nature of its amine group would necessitate a different derivatization strategy than that used for primary or secondary amines.
Electrochemical sensors are devices that measure the concentration of a specific chemical species through an electrochemical reaction. The surface of the electrode is often modified to enhance its sensitivity and selectivity towards the target analyte. scribd.com Aniline and its derivatives have been used to create modified electrodes, often by electropolymerization to form a polyaniline film. acs.org
The electrochemical behavior of aniline derivatives allows for their detection and quantification. acs.orggoogle.com It is plausible that an electrochemical sensor could be developed for the specific detection of N-methyl-N-propylaniline. Such a sensor might operate on the principle of its electrochemical oxidation at a modified electrode surface. The characteristics of this oxidation, such as the potential at which it occurs, would provide the basis for its selective detection. ambeed.com
Table 2: Performance of Electrochemical Sensors for Aniline Derivatives
| Analyte | Electrode Modification | Detection Method | Limit of Detection (LOD) | Reference |
| Aniline | Catechol-based reaction | Voltammetry | 1.4 µM | acs.orggoogle.com |
| Biogenic Amines | Ruthenium oxide/hexacyanoruthenate film | Microchip Capillary Electrophoresis with Electrochemical Detection | 23-34 µM | ambeed.com |
The data in Table 2 demonstrates the potential for developing sensitive electrochemical methods for various amines. A similar approach could be tailored for the detection of this compound in various matrices.
Aniline derivatives can act as ligands, forming colored complexes with metal ions. This property is the basis for their use as chromogenic reagents in spectrophotometric analysis, a technique that measures the concentration of a substance based on its absorption of light. The formation of a colored metal-ligand complex allows for the quantification of the metal ion by measuring the absorbance at a specific wavelength.
The suitability of an aniline derivative as a spectrophotometric reagent depends on several factors, including the stability of the complex formed, the sensitivity of the color change, and the selectivity for a particular metal ion. While this compound itself has not been reported as a spectrophotometric reagent, it could be chemically modified to incorporate chelating groups that would enable it to bind to metal ions and produce a colorimetric response. For example, the introduction of hydroxyl or carboxyl groups onto the aromatic ring could enhance its metal-chelating abilities.
Table 3: Aniline Derivatives as Spectrophotometric Reagents for Metal Ions
| Aniline Derivative Reagent | Metal Ion Detected | Wavelength of Maximum Absorption (λmax) of Complex | Reference |
| Schiff Base of N-Benzylidene Aniline | Nickel (Ni²⁺) | Not specified | |
| Schiff Base from 2,4-dihydroxybenzaldehyde (B120756) and p-amino aniline | Cobalt (Co²⁺) | 481 nm | |
| Schiff Base from 2,4-dihydroxybenzaldehyde and p-amino aniline | Nickel (Ni²⁺) | 452 nm | |
| Schiff Base from 2,4-dihydroxybenzaldehyde and p-amino aniline | Copper (Cu²⁺) | 464 nm and 620 nm | |
| Azo-substituted aniline derivatives | Iron (Fe²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺) | Visible color change |
The examples in Table 3 highlight the versatility of modified aniline derivatives in the colorimetric detection of various metal ions. Future research could explore the synthesis and application of N-methyl-N-propylaniline-based chromogenic reagents.
Environmental Chemical Transformation Studies
The fate of organic compounds in the environment is a critical area of research. Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).
Aniline and its derivatives are common industrial pollutants, and their degradation through AOPs has been extensively studied. These processes, which include ozonation, photocatalysis (e.g., with TiO₂), and Fenton reactions, are effective in breaking down the aromatic ring and mineralizing the organic compound into simpler, less harmful substances like carbon dioxide, water, and inorganic ions.
The degradation of N-alkylanilines by AOPs is influenced by factors such as pH and the nature of the oxidant. For instance, ozonation of aromatic amines can proceed through direct reaction with ozone or via an indirect pathway involving hydroxyl radicals. The initial attack often occurs at the nitrogen atom or the aromatic ring. Photocatalytic degradation typically involves the generation of electron-hole pairs in a semiconductor catalyst, which then produce reactive oxygen species that degrade the pollutant.
Given the structural similarities, it is highly probable that this compound would be susceptible to degradation by various AOPs. The N-alkyl groups may influence the reaction pathways and degradation rates compared to unsubstituted aniline.
Table 4: Degradation of Aniline Derivatives by Advanced Oxidation Processes
| Aniline Derivative | AOP Method | Catalyst/Oxidant | Degradation Efficiency | Reference |
| Aniline | Photocatalytic coupling ozonation | C-TiO₂@Fe₃O₄/AC | >95% in 30 min | |
| Aniline Blue | Visible-light photocatalysis | TiO₂ grafted with Anthocyanins | Significant color degradation | |
| Various Aromatic Amines | Ozonation | Ozone | Complete destruction with 4-6 mmole ozone/mmole amine | |
| Aniline Derivatives (e.g., nitroanilines) | Photocatalysis | ZnO, TiO₂ | Almost complete mineralization |
The data presented in Table 4 for various aniline derivatives strongly suggests that AOPs would be an effective means of degrading this compound in contaminated water sources. Research in this area would be valuable for developing environmental remediation strategies.
Photolytic and Hydrolytic Transformation Mechanisms in Aqueous Environments
The environmental fate of this compound in aqueous systems is significantly influenced by photolytic and hydrolytic degradation processes. While specific kinetic data for this compound is not extensively documented, the transformation mechanisms can be inferred from studies on analogous N-alkylaniline derivatives.
Photolytic Transformation:
The photolytic degradation of this compound in water is anticipated to proceed through several key pathways upon absorption of ultraviolet (UV) radiation. The aniline moiety is the primary chromophore, and its excitation can lead to:
Photoionization: Absorption of UV light can cause the ejection of an electron from the aniline ring, leading to the formation of a radical cation. This highly reactive intermediate can then undergo further reactions with water and dissolved oxygen.
Homolytic Cleavage: The N-C bonds (N-methyl and N-propyl) are susceptible to homolytic cleavage, generating aminyl radicals and the corresponding alkyl radicals. These radicals are highly reactive and will readily participate in secondary reactions.
Hydroxylation: The photogenerated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can attack the aromatic ring, leading to the formation of hydroxylated derivatives.
Hydrolytic Transformation:
Under typical environmental pH conditions (pH 5-9), N-methyl-N-propylaniline, as a tertiary aniline, is generally considered to be hydrolytically stable. The carbon-nitrogen bonds in the molecule are not readily susceptible to hydrolysis in the absence of enzymatic or strong acid/base catalysis. Therefore, direct hydrolysis is not expected to be a significant degradation pathway for this compound in aqueous environments under ambient conditions.
| Transformation Pathway | Key Intermediates | Potential Final Products |
| Photolytic - Photoionization | Radical cation, Hydrated electron | Hydroxylated anilines, Ring-opened products |
| Photolytic - Homolytic Cleavage | Aminyl radical, Methyl radical, Propyl radical | N-propylaniline, N-methylaniline, Formaldehyde, Propionaldehyde (B47417) |
| Hydrolytic | (Generally stable) | (Negligible under normal conditions) |
Biotransformation Pathways and Metabolite Identification in Controlled Bioreactors
The biotransformation of this compound in controlled bioreactor systems is a critical area of research for understanding its environmental persistence and for potential bioremediation strategies. While specific studies on this compound are limited, the metabolic pathways can be predicted based on the known microbial degradation of other N-alkylanilines and xenobiotic compounds. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of transforming such molecules. nih.gov
The primary biotransformation pathways in a controlled bioreactor are expected to involve:
N-dealkylation: This is a common initial step in the microbial degradation of N-alkylanilines. The methyl and propyl groups can be sequentially removed by monooxygenase or dehydrogenase enzymes, leading to the formation of N-propylaniline, N-methylaniline, and ultimately aniline.
Hydroxylation: Cytochrome P450 monooxygenases can hydroxylate the aromatic ring at various positions (ortho-, meta-, or para-), a crucial step that increases the water solubility and facilitates further degradation.
Ring Cleavage: Following hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can be channeled into central metabolic pathways.
Hypothetical Metabolite Identification in a Controlled Bioreactor Study:
| Metabolite ID | Proposed Structure | Analytical Method for Identification | Potential Biotransformation Step |
| M-1 | N-propylaniline | GC-MS, LC-MS/MS | N-demethylation |
| M-2 | N-methylaniline | GC-MS, LC-MS/MS | N-depropylation |
| M-3 | Aniline | GC-MS, LC-MS/MS | N-dealkylation |
| M-4 | 4-Hydroxy-N-methyl-N-propylaniline | LC-MS/MS, NMR | Aromatic Hydroxylation |
| M-5 | Catechol derivatives | HPLC, LC-MS/MS | Ring Cleavage |
Design and Synthesis of Advanced Organic Intermediates
This compound serves as a valuable precursor in the synthesis of more complex and functionally rich organic molecules.
The reactivity of the aniline nitrogen and the aromatic ring makes N-methyl-N-propylaniline a versatile building block in organic synthesis. The hydrochloride salt can be easily converted to the free base, which can then participate in a variety of chemical transformations. Its utility as a synthetic intermediate is rooted in its ability to undergo reactions such as:
Electrophilic Aromatic Substitution: The phenyl group can be functionalized through reactions like nitration, halogenation, and Friedel-Crafts acylation and alkylation, allowing for the introduction of various substituents onto the aromatic ring.
Coupling Reactions: The aniline moiety can be a coupling partner in various transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex aryl amines.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form iminium ions, which are useful intermediates in their own right.
These reactions enable the incorporation of the N-methyl-N-propylanilino moiety into larger molecular scaffolds, which is of interest in the development of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
While N-methyl-N-propylaniline itself is achiral, its derivatives can be employed in stereoselective synthesis to create chiral molecules with a high degree of stereochemical control. The development of chiral catalysts and reagents has enabled the enantioselective transformation of aniline derivatives.
One area of emerging research is the stereoselective alkylation of the aromatic ring of N-methyl-N-propylaniline derivatives. By employing a chiral catalyst, it is possible to direct the addition of an electrophile to a specific position on the ring in a way that generates a new stereocenter with a preference for one enantiomer over the other. acs.org
Another approach involves the use of chiral auxiliaries. An optically pure chiral group can be temporarily attached to the N-methyl-N-propylaniline molecule to direct a subsequent diastereoselective reaction. After the desired stereochemistry is established, the chiral auxiliary can be removed.
These stereoselective methodologies are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. The application of modern asymmetric synthesis techniques to derivatives of N-methyl-N-propylaniline opens up new avenues for the creation of novel and potent chiral molecules.
Intermolecular Interactions and Supramolecular Chemistry of N Methyl N Propylaniline Hydrochloride
Investigation of Hydrogen Bonding Networks in Solid and Solution States
Hydrogen bonding plays a pivotal role in the crystal packing and solution-state behavior of amine hydrochlorides. In the solid state, N-methyl-N-propylaniline hydrochloride is expected to exhibit a network of hydrogen bonds, primarily involving the anilinium proton (N+-H) and the chloride anion (Cl-). The nitrogen atom, being protonated, acts as a hydrogen bond donor, while the chloride ion serves as a hydrogen bond acceptor.
In the solid state, the N+-H···Cl- hydrogen bonds are the most significant interactions governing the crystal lattice. The strength and geometry of these bonds can be influenced by the steric hindrance from the methyl and propyl groups attached to the nitrogen atom. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are instrumental in characterizing these hydrogen bonds. In the FTIR spectrum, the N+-H stretching vibration would appear as a broad band at lower frequencies compared to the free N-H stretch, indicating strong hydrogen bonding.
In solution, the hydrogen bonding network becomes more complex due to the presence of solvent molecules. In protic solvents like water, the anilinium ion and chloride ion will form hydrogen bonds with the solvent molecules. The N+-H group will donate hydrogen bonds to the oxygen atoms of water, while the chloride ion will accept hydrogen bonds from the hydrogen atoms of water. In aprotic solvents, the nature and extent of hydrogen bonding would depend on the solvent's polarity and its ability to act as a hydrogen bond acceptor. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these interactions in solution, with changes in chemical shifts of the N-H proton providing evidence of hydrogen bonding.
Table 1: Expected Hydrogen Bond Parameters for this compound in the Solid State (Hypothetical Data)
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Spectroscopic Evidence (FTIR, cm⁻¹) |
|---|
Pi-Stacking and Other Aromatic Interactions in Crystalline and Amorphous Phases
The presence of the phenyl ring in this compound introduces the possibility of various aromatic interactions, including π-stacking and cation-π interactions. These interactions contribute significantly to the stability of the crystal lattice and can influence the material's physical properties.
In the crystalline phase, the anilinium rings can arrange themselves in parallel or offset geometries to facilitate π-stacking. In an offset π-stacking arrangement, the positively charged nitrogen atom of one molecule aligns over the π-electron cloud of an adjacent benzene (B151609) ring, leading to a stabilizing interaction researchgate.net. The presence of N-alkyl substituents can, however, hinder this ideal stacking arrangement due to steric effects researchgate.net. The distance between the stacked rings is typically in the range of 3.4 to 3.8 Å.
Cation-π interactions are another crucial non-covalent force, where the positively charged anilinium nitrogen interacts with the electron-rich face of a neighboring phenyl ring. Computational studies on substituted anilinium ions have shown that these through-space cation-π interactions can significantly stabilize the structure nih.gov.
In the amorphous phase, while long-range order is absent, short-range aromatic interactions are still expected to be present. These interactions would be more disordered compared to the crystalline state but would still play a role in the local structure and dynamics of the amorphous material.
Table 2: Potential Aromatic Interactions in Crystalline this compound (Hypothetical Data)
| Interaction Type | Typical Distance (Å) | Estimated Energy (kcal/mol) |
|---|---|---|
| Parallel-displaced π-stacking | 3.4 - 3.8 | 1 - 3 |
| T-shaped π-stacking | 4.5 - 5.5 | 1 - 2.5 |
Inclusion Complex Formation with Host Molecules (e.g., cyclodextrins, calixarenes)
Inclusion complexation is a supramolecular phenomenon where a "guest" molecule is encapsulated within the cavity of a "host" molecule. This process can significantly alter the physicochemical properties of the guest molecule. For this compound, the formation of inclusion complexes with host molecules like cyclodextrins and calixarenes is a plausible strategy for modifying its properties.
Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known to form inclusion complexes with a variety of guest molecules oatext.comnih.goviipseries.orgmdpi.com. The hydrophobic phenyl and propyl groups of N-methyl-N-propylaniline could be encapsulated within the cyclodextrin cavity, driven by hydrophobic interactions. The formation of such a complex would be expected to enhance the aqueous solubility and stability of the compound. The stoichiometry and stability of these complexes can be investigated using techniques like UV-Vis spectroscopy, NMR spectroscopy, and isothermal titration calorimetry.
Calixarenes are another class of macrocyclic host molecules with a hydrophobic cavity that can encapsulate guest molecules. The size and shape of the calixarene cavity can be tailored to specifically accommodate the N-methyl-N-propylaniline cation.
Table 3: Potential Host-Guest Parameters for Inclusion Complexes of N-methyl-N-propylaniline (Hypothetical Data)
| Host Molecule | Guest Moiety | Driving Force | Potential Application |
|---|---|---|---|
| β-Cyclodextrin | Phenyl and/or propyl group | Hydrophobic interactions | Enhanced solubility, controlled release |
Co-crystallization Strategies for Modulating Material Properties
Co-crystallization is a technique used to design multi-component crystalline solids by combining an active pharmaceutical ingredient (API) with a benign co-former in a stoichiometric ratio. This approach can be employed to modify the physicochemical properties of this compound, such as its solubility, melting point, and stability nih.gov.
The selection of a suitable co-former is crucial for successful co-crystal formation. Co-formers are typically molecules that can form robust intermolecular interactions, such as hydrogen bonds, with the API. For this compound, potential co-formers could include carboxylic acids, amides, or other molecules with hydrogen bond donor and acceptor sites. The anilinium proton and the chloride ion can participate in hydrogen bonding with the co-former.
The formation of co-crystals can be confirmed by various analytical techniques, including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. The resulting co-crystals would exhibit unique crystal structures and physical properties compared to the parent compound.
Table 4: Potential Co-formers for this compound and Their Rationale
| Co-former Class | Example | Rationale for Interaction | Expected Property Modulation |
|---|---|---|---|
| Dicarboxylic Acids | Succinic Acid | Hydrogen bonding between anilinium N⁺-H and carboxylic acid C=O, and between Cl⁻ and carboxylic acid O-H. | Improved solubility and dissolution rate. |
| Amides | Nicotinamide | Hydrogen bonding between anilinium N⁺-H and amide C=O, and between Cl⁻ and amide N-H. | Enhanced stability and modified crystal habit. |
Salt-Cocrystal Continuum Studies and Phase Transitions
The distinction between a salt and a co-crystal is based on the location of a proton between an acidic and a basic component. In a salt, there is a complete proton transfer, whereas in a co-crystal, the components are linked by neutral hydrogen bonds. However, there exists a "salt-cocrystal continuum" where the proton is partially transferred or shared between the acid and the base.
For this compound, studies involving its interaction with carboxylic acids of varying pKa could reveal where it lies on this continuum. The difference in pKa (ΔpKa) between the conjugate acid of the aniline (B41778) (anilinium ion) and the carboxylic acid co-former is a key determinant. A large ΔpKa typically favors salt formation, while a small ΔpKa favors co-crystal formation. Intermediate ΔpKa values can lead to systems within the salt-cocrystal continuum.
Understanding the nature of the proton transfer is crucial as it influences the physicochemical properties of the resulting solid form. Solid-state NMR and single-crystal X-ray diffraction are powerful techniques to probe the exact position of the proton and characterize the nature of the interaction. Furthermore, these multi-component systems may exhibit interesting phase transitions as a function of temperature or pressure, which could be investigated using thermal analysis techniques like DSC and variable-temperature PXRD.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-methyl-N-propylaniline |
| Aniline |
| Anilinium |
| Cyclodextrin |
| Calixarene |
| Succinic Acid |
| Nicotinamide |
Future Research Directions and Emerging Paradigms in N Methyl N Propylaniline Hydrochloride Research
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design
Table 1: Applications of AI/ML in N-methyl-N-propylaniline hydrochloride Research
| Research Area | AI/ML Application | Potential Outcome |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Rapid virtual screening for desired chemical or biological activities. |
| Synthesis Design | Retrosynthetic analysis and reaction pathway optimization | Identification of novel, efficient, and sustainable synthetic routes. |
| Process Optimization | Real-time reaction condition adjustment | Maximization of product yield and minimization of byproducts. |
Exploration of this compound in Novel Green Solvents and Reaction Media
In line with the principles of green chemistry, future research will increasingly focus on the use of environmentally benign solvents for reactions involving this compound. nih.gov This includes the investigation of its solubility and reactivity in novel green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs). youtube.comyoutube.com These solvents are noted for their low volatility, high thermal stability, and tunable properties. youtube.com Understanding the molecular interactions between this compound and these solvents is crucial for designing sustainable chemical processes. nih.govgoogle.com The use of such solvents can significantly reduce the environmental impact associated with the synthesis and application of this compound. youtube.com
Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound
To achieve a more profound comprehension of reaction mechanisms, advanced in situ spectroscopic techniques are becoming indispensable. nih.govrsc.orgrsc.org Methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy enable the real-time observation of reactants, intermediates, and products directly within the reaction vessel. nih.govrsc.orgacs.orgspectroscopyonline.com
This continuous monitoring provides invaluable data on reaction kinetics and pathways, allowing for precise optimization of conditions such as temperature and pressure to enhance efficiency and yield. nih.govrsc.orgrsc.org
Development of High-Throughput Screening Methodologies for this compound Derivatives
The creation of extensive libraries of this compound derivatives is a key strategy for discovering novel properties and applications. sci-hub.seresearchgate.net To efficiently assess these large collections of compounds, high-throughput screening (HTS) is essential. nih.govyoutube.com HTS utilizes automated systems to conduct numerous parallel experiments, enabling the rapid identification of derivatives with desired characteristics. nih.gov The development of robust and miniaturized assays compatible with HTS platforms will significantly accelerate the discovery process in fields such as catalysis and materials science. nih.govnih.gov
Multiscale Modeling Approaches for Comprehensive Understanding from Molecular to Macroscopic Levels
A holistic understanding of this compound necessitates a multiscale modeling approach that bridges the gap between molecular-level interactions and macroscopic properties. nih.goviaea.orgmpg.de This methodology integrates various computational techniques to create a comprehensive picture of the compound's behavior.
Quantum mechanical calculations can elucidate the electronic structure and reactivity of a single molecule. mpg.de This information can then inform classical molecular dynamics simulations to model the behavior of larger molecular ensembles over time. acs.org Ultimately, these simulation results can be incorporated into continuum models to predict bulk properties. iaea.orgmpg.de This integrated strategy provides a powerful framework for understanding and predicting the complex behaviors of this compound in diverse chemical environments. nih.govrsc.org
Conclusion
Summary of Key Academic Contributions and Insights on N-methyl-N-propylaniline hydrochloride
The academic study of this compound specifically is limited. The available scientific knowledge is largely inferred from the well-established chemistry of N-alkylanilines and tertiary amines in general. Key insights are derived from analogous compounds, providing a foundational understanding of its likely chemical and physical properties, as well as plausible synthetic and analytical methodologies. The primary contributions in related fields highlight the versatility of N-alkylation and reductive amination for the synthesis of such molecules. Analytical techniques like GC-MS and HPLC, developed for similar anilines, provide a clear pathway for the characterization and quantification of this compound.
Synthesis of Research Gaps and Future Challenges in the Field of this compound Research
The most significant research gap is the lack of specific experimental data for this compound. There is a clear need for fundamental research to determine its precise physical properties, such as its melting point, solubility in various solvents, and its full spectroscopic characterization (NMR, IR, MS).
Future challenges include:
Development of Optimized Synthesis: While general synthetic routes are known, the development of a high-yield, scalable, and environmentally benign synthesis specific to this compound is a key challenge.
Exploration of Chemical Reactivity: A systematic study of the chemical reactivity of this compound is needed to understand its potential applications as a synthetic intermediate.
Investigation of Potential Applications: Research into the potential applications of this compound, for instance, as a precursor in materials science or as a non-traditional antiknock agent, remains an open area for investigation. The study of substituted anilines and their toxic effects also suggests that understanding the biological interactions of this specific compound could be of interest. nih.gov
Q & A
Q. What are the standard synthetic routes for N-methyl-N-propylaniline hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of aniline derivatives. A common method is reacting N-methylaniline with propylamine in the presence of a catalyst (e.g., palladium or acid catalysts) under controlled temperatures (60–80°C) . Optimization focuses on variables such as catalyst loading, solvent polarity (e.g., dichloromethane vs. ethanol), and reaction time. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns and hydrochloride salt formation (e.g., downfield shifts for aromatic protons and methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR : Identifies N–H stretches (2500–3000 cm) and C–Cl bonds (700–800 cm) .
Q. What are the solubility and storage recommendations for this compound?
The hydrochloride salt is freely soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). Store at room temperature (RT) in airtight containers with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields across different synthetic protocols?
Contradictions often arise from impurities in starting materials or variable counterion effects. For example, residual moisture may deactivate catalysts, reducing yields. Systematic troubleshooting includes:
Q. What experimental strategies are recommended for analyzing degradation products under acidic/basic conditions?
Q. How can computational methods enhance understanding of this compound’s stability in aqueous solutions?
Q. What methodologies are used to profile impurities in this compound batches?
Q. How does the hydrochloride counterion influence the compound’s bioactivity in pharmacological assays?
The counterion enhances solubility and bioavailability by stabilizing the protonated amine. Comparative studies with freebase analogs show:
- Higher solubility in physiological buffers (pH 7.4).
- Improved binding affinity in receptor assays (e.g., GPCRs) due to ionic interactions .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
